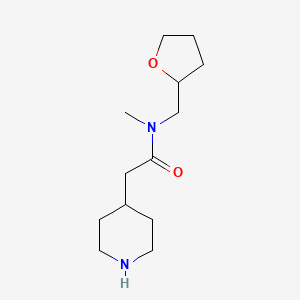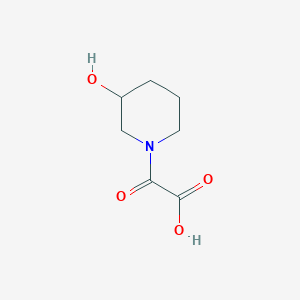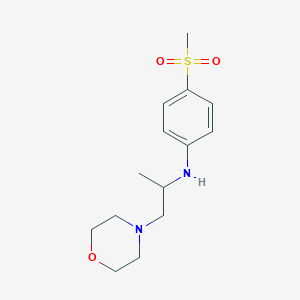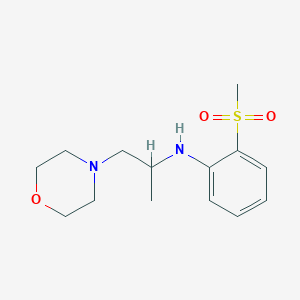![molecular formula C14H13FN2O2 B7588157 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid, also known as FEPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FEPA belongs to the class of pyridine carboxylic acids and is a derivative of 6-aminonicotinic acid. It has been found to have a wide range of biochemical and physiological effects, making it a promising compound for various research applications.
Wirkmechanismus
The exact mechanism of action of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. In addition, 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been found to have low toxicity and is well tolerated in animal models. However, 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid also has a short half-life in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid. One area of interest is the potential use of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid in the treatment of neurodegenerative diseases. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been shown to have neuroprotective properties and can potentially be used to prevent or slow the progression of these diseases. Another area of interest is the development of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid derivatives with improved solubility and pharmacokinetic properties. These derivatives can potentially be used in a wider range of assays and have improved therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid and its potential applications in scientific research.
Synthesemethoden
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-fluoroacetophenone with ethylamine, followed by the reaction with 6-chloronicotinic acid. The resulting product is then hydrolyzed to obtain 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid in its pure form. This synthesis method has been optimized over the years to improve yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. 6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid has also been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-[1-(4-fluorophenyl)ethylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(10-2-5-12(15)6-3-10)17-13-7-4-11(8-16-13)14(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBJVGPHNFHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)

![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)